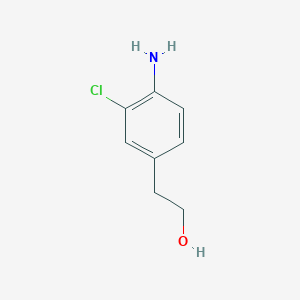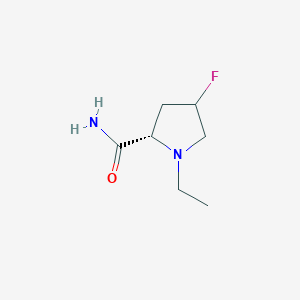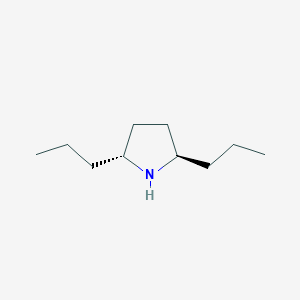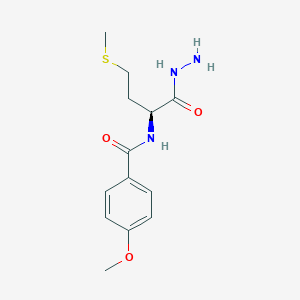![molecular formula C8H5F2NO2 B12862088 2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
2-(Difluoromethyl)benzo[d]oxazol-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)benzo[d]oxazol-7-ol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a fused ring structure This particular compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-7-ol typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carbonyl compound, like difluoroacetaldehyde. This reaction is usually carried out under acidic conditions to facilitate the formation of the benzoxazole ring.
-
Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazole intermediate with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.
-
Hydroxylation: : The final step involves the introduction of the hydroxyl group at the 7-position of the benzoxazole ring. This can be achieved through a selective hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the hydroxyl group into a hydrogen atom.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学研究应用
2-(Difluoromethyl)benzo[d]oxazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazol-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the hydroxyl group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazol-7-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)benzo[d]oxazol-7-ol: Contains a methyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazol-7-ol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazol-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H5F2NO2 |
|---|---|
分子量 |
185.13 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C8H5F2NO2/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H |
InChI 键 |
XGYZBWRKGAGSJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)OC(=N2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


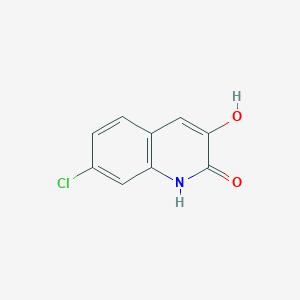
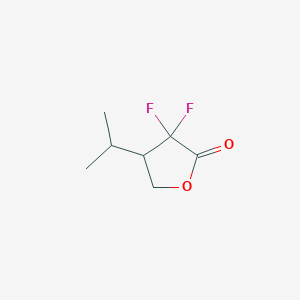

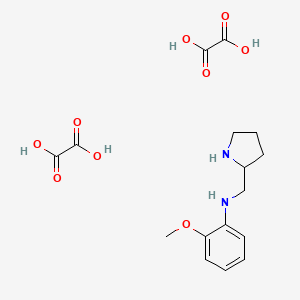
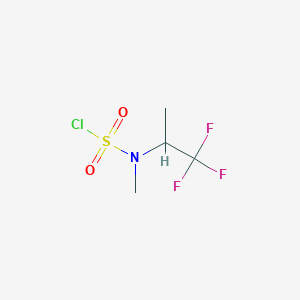


![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
